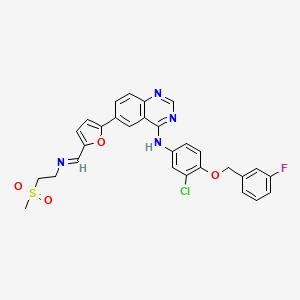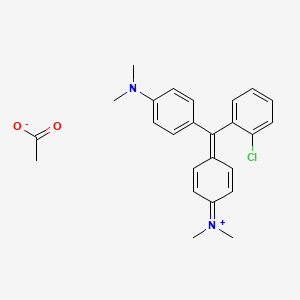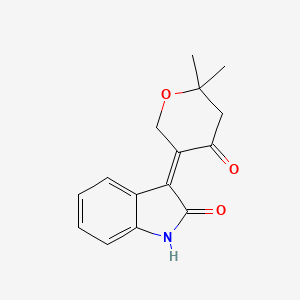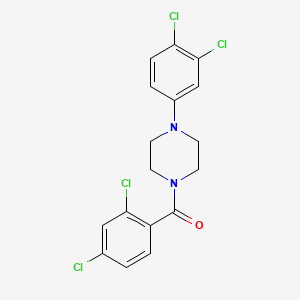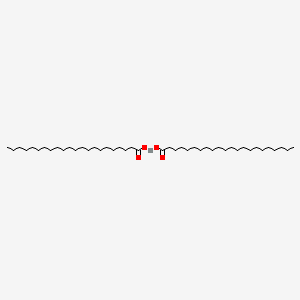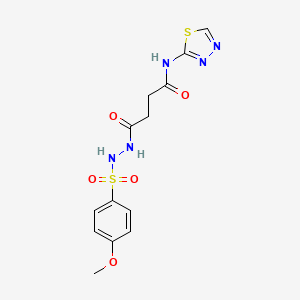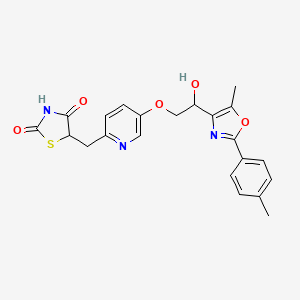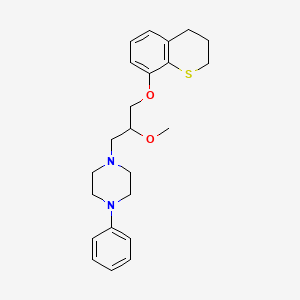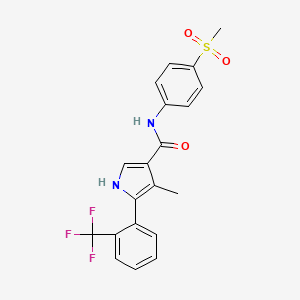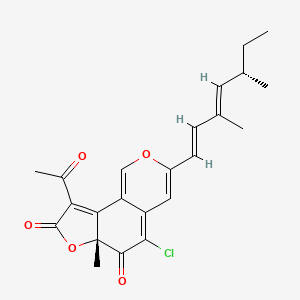
5-Chloroisorotiorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroisorotiorin is a chlorinated secondary metabolite belonging to the azaphilone subclass of polyketides. It is characterized by its complex molecular structure, which includes a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core, substituted with a 9-acetyl-5-chloro-3-[(1E,3E)-3,5-dimethyl-1,3-heptadien-1-yl]-6a-methyl group . This compound is known for its vibrant pigmentation and has been isolated from various fungal species, particularly those within the Penicillium genus .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloroisorotiorin can be synthesized through the biosynthetic pathways of fungi, particularly those belonging to the Penicillium genus. The biosynthesis involves the action of polyketide synthases (PKS), which catalyze the formation of the polyketide backbone.
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of fungal strains capable of producing this compound. The fungi are grown under controlled conditions, and the compound is extracted and purified from the fungal biomass. Advances in genetic engineering and fermentation technology have improved the yield and efficiency of this process .
Chemical Reactions Analysis
Types of Reactions
5-Chloroisorotiorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts and specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzymatic reactions.
Industry: Its vibrant pigmentation makes it useful as a natural dye in the food and textile industries.
Mechanism of Action
The mechanism of action of 5-chloroisorotiorin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Sclerotiorin: Another chlorinated azaphilone with similar biological activities.
Isochromophilone VI: A related compound with a similar core structure but different functional groups.
Ochrephilone: Another polyketide with comparable properties.
Uniqueness
5-Chloroisorotiorin stands out due to its unique combination of functional groups and its potent biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research and industrial applications .
Properties
CAS No. |
27527-41-9 |
|---|---|
Molecular Formula |
C23H23ClO5 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(6aR)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methylfuro[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C23H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,23+/m0/s1 |
InChI Key |
QJSWSNAZIVGTFZ-UNSJDTSZSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
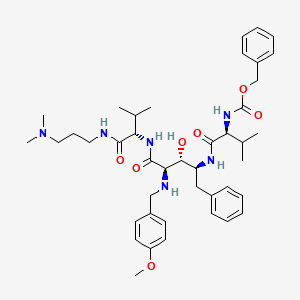
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
